Methyl 3-(2-chloro-5-nitrophenyl)propanoate
Description
Methyl 3-(2-chloro-5-nitrophenyl)propanoate is a synthetic aromatic ester characterized by a propanoate backbone esterified with a methyl group and substituted with a 2-chloro-5-nitrophenyl moiety. The compound’s molecular formula is C₁₀H₁₀ClNO₄, with a molecular weight of 243.65 g/mol. The nitro (-NO₂) and chloro (-Cl) groups at the ortho and para positions, respectively, on the phenyl ring confer distinct electronic and steric properties. The nitro group is a strong electron-withdrawing group, enhancing reactivity in electrophilic substitution and reduction reactions, while the chloro substituent contributes moderate electron withdrawal and steric hindrance.
This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its aromatic nitro functionality serves as a precursor for amine derivatives via catalytic hydrogenation or other reduction methods . Its ester group also enables further functionalization, such as hydrolysis to carboxylic acids or transesterification reactions.
Properties
IUPAC Name |
methyl 3-(2-chloro-5-nitrophenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO4/c1-16-10(13)5-2-7-6-8(12(14)15)3-4-9(7)11/h3-4,6H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDXQCXZKLZSRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-5-nitrophenyl)propanoate typically involves the esterification of 3-(2-chloro-5-nitrophenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production of this compound.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed:
Reduction: Methyl 3-(2-amino-5-nitrophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(2-chloro-5-nitrophenyl)propanoic acid and methanol.
Scientific Research Applications
Methyl 3-(2-chloro-5-nitrophenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-chloro-5-nitrophenyl)propanoate involves its interaction with various molecular targets depending on the specific application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, resulting in the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3-(2-Chloro-5-Nitrophenyl)Propanoate and Analogues
Physicochemical Properties
- Solubility : The target compound’s nitro group increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the ethyl-substituted analogue in , which is more lipophilic .
Biological Activity
Methyl 3-(2-chloro-5-nitrophenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which incorporates a chloro and nitro group on a phenyl ring attached to a propanoate moiety. This configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In various studies, compounds with similar structural features have been shown to inhibit bacterial growth effectively. For instance, derivatives of nitrophenyl compounds have been tested against multiple bacterial strains, demonstrating varying degrees of efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
These results suggest that modifications in the nitro group can enhance antimicrobial potency, making this compound a candidate for further exploration in antibiotic development .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been investigated. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For example, one study reported that derivatives of this compound reduced the production of interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The electron-withdrawing nature of the chloro and nitro groups enhances the compound's reactivity, allowing it to form stable interactions with proteins involved in inflammatory pathways or microbial metabolism.
Case Studies
- Antimicrobial Efficacy Against Resistant Strains : A recent study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The findings indicated that this compound was effective in reducing bacterial load in vitro and showed promise for further development as an antibacterial agent .
- In Vivo Anti-inflammatory Effects : Another significant study explored the anti-inflammatory effects of this compound in animal models. The results demonstrated a marked reduction in paw swelling in rats subjected to carrageenan-induced inflammation, suggesting its potential therapeutic application in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
